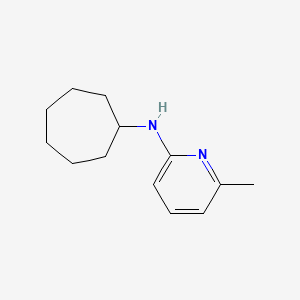![molecular formula C13H15F2NO3 B7575290 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7575290.png)
3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid, also known as DFPA, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. DFPA is a derivative of the amino acid proline and has been found to exhibit unique properties that make it a promising candidate for further research.
作用機序
The mechanism of action of 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that are involved in various cellular processes. 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. Additionally, 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid has been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid has been found to have various biochemical and physiological effects on cells and organisms. 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells, while having little effect on healthy cells. Additionally, 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid has been found to modulate the activity of various signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and growth.
実験室実験の利点と制限
3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid has several advantages as a research tool, including its high potency and selectivity for specific targets. Additionally, 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. However, 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid also has limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid. One area of interest is the development of 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid-based therapeutics for cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid and its potential targets. Finally, 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid could be used as a tool in the study of various signaling pathways and cellular processes.
合成法
3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid can be synthesized through a multistep process that involves the reaction of proline with various reagents such as 3,5-difluorobenzoyl chloride and isopropylamine. The synthesis of 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid has been extensively studied and optimized to produce high yields and purity.
科学的研究の応用
3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid has been studied for its potential use as a therapeutic agent for various diseases such as cancer, Alzheimer's, and Parkinson's. 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid has been shown to have a selective cytotoxic effect on cancer cells, making it a promising candidate for cancer treatment. Additionally, 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
特性
IUPAC Name |
3-[(3,5-difluorobenzoyl)-propan-2-ylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO3/c1-8(2)16(4-3-12(17)18)13(19)9-5-10(14)7-11(15)6-9/h5-8H,3-4H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBKSJYUYCONHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(=O)O)C(=O)C1=CC(=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-Methylpyrazol-4-yl)sulfonyl-propan-2-ylamino]acetic acid](/img/structure/B7575218.png)
![2-Fluoro-5-[(4-methylpiperidin-1-yl)sulfonylamino]benzoic acid](/img/structure/B7575242.png)
![2-[Butan-2-yl-(2-cyclopentylacetyl)amino]acetic acid](/img/structure/B7575250.png)
![2-[Butan-2-yl(cyclopentanecarbonyl)amino]acetic acid](/img/structure/B7575251.png)
![3-[(4-Chlorophenyl)sulfonyl-propan-2-ylamino]propanoic acid](/img/structure/B7575256.png)

![2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid](/img/structure/B7575260.png)
![2-[butan-2-yl(1H-indazole-3-carbonyl)amino]acetic acid](/img/structure/B7575266.png)
![2-[[2-[(3-Chlorobenzoyl)amino]acetyl]-propan-2-ylamino]acetic acid](/img/structure/B7575268.png)

![3-[(2-Hydroxy-5-methoxybenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7575295.png)

![N-[(3-aminophenyl)methyl]-3,5-dichloro-N-methylpyridin-2-amine](/img/structure/B7575313.png)
![2-[(2-Chloro-5-nitrophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B7575315.png)